2',3,3',4',6'-Pentachloro-4-biphenylol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
192190-10-6 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-6-3-5(1-2-9(6)18)10-7(14)4-8(15)11(16)12(10)17/h1-4,18H |
InChI Key |
QLPPOBFMEBKBOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)O |
Other CAS No. |
192190-10-6 |
Synonyms |
2-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |
Origin of Product |
United States |
Environmental Distribution and Sources of Pentachlorobiphenylols, with a Focus on 2 ,3,3 ,4 ,6 Pentachloro 4 Biphenylol
Occurrence in Aquatic and Terrestrial Ecosystems
Hydroxylated metabolites of PCBs, such as 2',3,3',4',6'-Pentachloro-4-biphenylol, have been detected in a wide array of environmental samples, indicating their widespread distribution. nih.govresearchgate.net
Detection in Water and Sediments
OH-PCBs have been identified in various aquatic environments, including surface water, rain, and snow. nih.govnih.gov A study in Ontario, Canada, detected total OH-PCB concentrations in water ranging from 0.87 to 130 pg/L. nih.gov The higher concentrations were found near urban centers and sewage treatment plant outfalls, suggesting these as potential sources. nih.gov
Sediments are a significant reservoir for PCBs and can also be a source of OH-PCBs. acs.org Research has found that OH-PCB levels in sediments are approximately 0.4% of the parent PCB levels. nih.govuiowa.edu The distribution of OH-PCB congeners in sediments often differs from that in commercial PCB mixtures (Aroclors), indicating that environmental transformation processes play a crucial role in their formation. nih.govacs.orguiowa.edu
Table 1: Concentration of OH-PCBs in Various Water Samples
| Sample Location/Type | Total OH-PCB Concentration (pg/L) | Reference |
|---|---|---|
| Surface Water (near Sewage Treatment Plant, Toronto) | 130 | nih.gov |
| Surface Water (near Sewage Treatment Plant, Hamilton) | 35 | nih.gov |
| Offshore Lake Ontario | 1.6 | nih.gov |
| General Range in Water | 0.87 - 130 | nih.gov |
Presence in Biota (e.g., Fish, Marine Mammals, Birds)
This compound and other OH-PCBs accumulate in living organisms through the metabolic transformation of ingested PCBs and the consumption of contaminated organisms. nih.gov These compounds have been detected in the tissues and blood of a variety of wildlife, including fish, marine mammals, polar bears, and birds. nih.gov
In marine mammals, PCBs can accumulate to very high concentrations, with some species like killer whales and bottlenose dolphins showing levels that exceed toxicity thresholds. ospar.orgnih.gov While specific data for this compound is often part of the total OH-PCB measurement, the presence of its parent PCBs in these animals indicates a high potential for its formation and bioaccumulation. nih.govresearchgate.net Studies on fish from the Antarctic have shown a clear relationship between PCB concentrations and the organism's trophic level, a pattern that also applies to their hydroxylated metabolites. researchgate.net
Biotic and Abiotic Formation Pathways in the Environment
The formation of this compound in the environment is a result of the transformation of its parent PCB congeners through various biological and chemical processes. nih.govresearchgate.net
Metabolic Transformation in Organisms (e.g., Cytochrome P-450 Mediated Oxidation)
The primary biological pathway for the formation of OH-PCBs is through metabolism in living organisms. nih.govnih.gov In vertebrates, this process is frequently initiated by the cytochrome P-450 (CYP) enzyme system, which oxidizes PCBs to form hydroxylated derivatives. nih.govresearchgate.netresearchgate.net This metabolic conversion can be stereoselective, meaning that different spatial isomers of a PCB molecule may be metabolized at different rates, leading to an enrichment of specific OH-PCB isomers. nih.govresearchgate.net For instance, studies in mice have identified hydroxylated metabolites of specific PCB congeners, confirming the role of P450 enzymes in their disposition. chemrxiv.orgresearchgate.net This enzymatic action is a major mechanism for the biotransformation of PCBs in mammals, plants, and some bacteria. nih.govresearchgate.netnih.gov
Abiotic Reactions (e.g., Hydroxyl Radical Interactions)
Abiotic, or non-biological, processes also contribute to the formation of OH-PCBs in the environment. nih.govnih.gov A significant abiotic pathway is the reaction of PCBs with hydroxyl radicals (•OH) in the atmosphere and in aqueous solutions. nih.govresearchgate.netepa.gov These highly reactive radicals can attack the PCB molecule, leading to the addition of a hydroxyl group. epa.gov Laboratory studies have demonstrated that this reaction is a primary removal pathway for PCBs from the atmosphere, although it can produce a range of oxidation products, with OH-PCBs being among them. nih.govacs.org The reaction rate tends to be lower for more highly chlorinated PCBs. epa.gov
Site-Specific Environmental Transformations of Polychlorinated Biphenyls to Hydroxylated Polychlorinated Biphenyls
Research conducted in heavily contaminated sites has revealed that the mixture of OH-PCB congeners found in sediments is often unique to that location and distinct from the profiles found in the original commercial PCB products. nih.govacs.org For example, in New Bedford Harbor, a previously unknown compound, 4-OH-PCB52, was identified as a major component of the OH-PCBs in the sediment, indicating site-specific environmental production. nih.govacs.orguiowa.edu This suggests that local environmental conditions and microbial communities can significantly influence which OH-PCBs are formed from the parent PCB contaminants present in the sediment. nih.govacs.org
Table 2: Major Formation Pathways of this compound
| Pathway | Description | Key Mediators/Reactants | References |
|---|---|---|---|
| Biotic: Metabolic Transformation | Oxidation of parent PCBs within living organisms. | Cytochrome P-450 (CYP) enzymes | nih.govnih.govresearchgate.netresearchgate.net |
| Abiotic: Hydroxyl Radical Interaction | Chemical reaction of PCBs with hydroxyl radicals in the environment. | Hydroxyl radicals (•OH) | nih.govnih.govresearchgate.netepa.gov |
Mechanistic Ecotoxicological Investigations of 2 ,3,3 ,4 ,6 Pentachloro 4 Biphenylol in Non Human Organisms
Comparative Toxicity of Hydroxylated versus Parent Polychlorinated Biphenyl (B1667301) Congeners
Hydroxylated metabolites of PCBs (OH-PCBs) are formed in organisms through cytochrome P-450 monooxygenase-mediated biotransformation. uiowa.edu While this metabolic process is often a detoxification pathway, facilitating excretion, it can also lead to the formation of metabolites with greater biological activity and toxicity than the original PCB congener. nih.gov Some OH-PCBs have demonstrated a higher toxicity profile compared to their parent compounds. nih.gov For instance, the developmental neurotoxic effects of 4-OH-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107) were found to be similar to, and in some aspects different from, the effects induced by the commercial PCB mixture Aroclor 1254 in rats. nih.gov This suggests that the metabolic conversion to a hydroxylated form can significantly influence the toxicological outcome. Although direct comparative toxicity data for 2',3,3',4',6'-Pentachloro-4-biphenylol and its parent congener PCB 106 are not extensively detailed in the available literature, the principle that hydroxylation can alter toxicity is a critical aspect of its ecotoxicological assessment. The toxicity of PCBs is highly dependent on the number and position of chlorine atoms on the biphenyl rings. nih.gov
Molecular and Cellular Mechanisms of Action in Non-Human Biota
The toxicity of this compound and related compounds at the molecular and cellular level is multifaceted, involving oxidative stress, damage to macromolecules, and interference with crucial signaling pathways like the endocrine and nervous systems.
A significant mechanism of PCB-induced toxicity is the generation of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. nih.govnih.gov Exposure to certain PCB congeners has been shown to induce oxidative stress in aquatic organisms. For example, studies on adult zebrafish (Danio rerio) exposed to 2,2',3,4',6-pentachlorobiphenyl (B1194006) (PCB 91) demonstrated stereoselective induction of oxidative stress, marked by changes in ROS levels, malondialdehyde (an indicator of lipid peroxidation), and antioxidant enzyme activities in brain and liver tissues. nih.gov Similarly, exposure of zebrafish larvae to 2,2',3,5',6-Pentachloro Biphenyl (PCB-95) resulted in increased ROS and upregulation of antioxidant genes. nih.gov This production of ROS can lead to cellular damage. nih.gov The metabolic activation of PCBs can lead to the formation of reactive intermediates that contribute to ROS production, which in turn can damage cellular components. nih.gov
The metabolic activation of PCBs can produce electrophilic intermediates, such as arene oxides and quinones, which are capable of forming covalent adducts with cellular macromolecules like DNA, proteins, and lipids. nih.gov This binding can disrupt normal cellular function and is a key mechanism of genotoxicity. cornell.edu PCB metabolites, rather than the parent compounds, are often responsible for forming these DNA adducts, which can lead to mutations and potentially cancer. cornell.edu Studies have shown that PCBs can induce oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine. nih.gov Furthermore, PCBs are known to increase lipid peroxidation, a process where ROS degrade lipids in cell membranes, leading to cell damage. nih.govfrontiersin.org While direct evidence for adduct formation by this compound is limited, its nature as a PCB metabolite places it within the metabolic pathways known to generate these reactive, adduct-forming species. nih.gov
PCBs and their hydroxylated metabolites are well-documented endocrine-disrupting chemicals (EDCs) in wildlife. svdcdn.com They can interfere with the normal functioning of hormone systems, including the estrogen and thyroid systems.
Estrogen System: Certain OH-PCBs can mimic the natural hormone estradiol (B170435), allowing them to bind to estrogen receptors and elicit estrogenic or anti-estrogenic responses. nih.gov The structural similarity of some OH-PCBs to estradiol enables this interaction. researchgate.net For instance, studies on Leydig cells have shown that PCB congeners can increase the secretion of both androgens and estrogens. nih.gov The estrogenic activity of PCBs has been linked to reproductive disruptions in fish populations. nih.gov
Thyroid System: The thyroid system is another major target for OH-PCBs. The structural resemblance between some OH-PCBs and thyroid hormones allows them to interfere with thyroid hormone transport and metabolism. researchgate.net Specifically, 4-OH-PCB 106 (this compound) has been identified as a direct agonist for the thyroid hormone receptor beta 1 (TRβ1). nih.gov It was found to bind to the receptor and elevate the expression of growth hormone in rat pituitary tumor (GH3) cells in a manner similar to the natural thyroid hormone T3. nih.gov In wild fish populations from San Francisco Bay, exposure to PCBs has been correlated with altered thyroid hormone levels, supporting the hypothesis that these compounds can disrupt thyroid function in natural environments. nih.gov Chronic exposure of zebrafish to pentachlorophenol, another chlorinated aromatic compound, also resulted in altered plasma thyroid hormone levels and changes in the expression of genes related to the thyroid signaling pathway. nih.gov
Table 1: Endocrine-Disrupting Effects of Selected Hydroxylated PCBs in Non-Human Species
| Compound | Organism/System | Observed Effect |
|---|---|---|
| This compound (4-OH-PCB 106) | Rat Pituitary Tumor Cells (GH3) | Acts as a direct agonist for the thyroid hormone receptor (TRβ1), mimicking the action of the T3 hormone. nih.gov |
| 4-OH-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107) | Rats | Induces long-term effects on neurodevelopment, affecting dopaminergic and noradrenergic systems. nih.gov |
| General Hydroxylated PCBs (OH-PCBs) | Fish | Can exhibit estrogenic activity, leading to reproductive disturbances. nih.gov |
| General Hydroxylated PCBs (OH-PCBs) | Various Wildlife | Can bind to transthyretin, a transport protein for thyroid hormones, potentially disrupting thyroid hormone homeostasis. nih.gov |
The neurotoxicity of PCBs is another area of significant concern. One of the underlying mechanisms is the disruption of intracellular calcium (Ca2+) homeostasis, which is critical for proper neuronal function. Exposure to certain PCB congeners has been shown to cause disturbances in calcium signaling. For example, exposure of male Sprague-Dawley rats to PCB 126 resulted in hypocalcemia (low blood calcium levels). nih.gov In fish, exposure to PCB 118 has been shown to alter plasma calcium levels. researchgate.net The disruption of calcium balance is recognized as a major cause of deterioration in bone metabolism. frontiersin.org While specific studies on the effect of this compound on calcium homeostasis are scarce, the evidence from other pentachlorobiphenyls suggests this is a plausible mechanism of its neurotoxicity. nih.govresearchgate.net
Effects on Microbial Communities and Bioremediation Processes
The persistence of PCBs in the environment is partly due to their resistance to microbial degradation. However, various microorganisms have evolved pathways to break down these compounds, a process known as bioremediation. nih.gov Aerobic degradation of PCBs often involves a series of enzymatic reactions initiated by biphenyl dioxygenase, which is encoded by the bph gene cluster. nih.gov This process typically transforms PCBs into less toxic chlorobenzoic acids. nih.gov
The presence of specific PCB congeners can influence the structure and function of soil and sediment microbial communities. While extensive research has been conducted on the bioremediation of commercial PCB mixtures like Aroclors, information on the microbial degradation of specific hydroxylated congeners such as this compound is limited. Studies have shown that bacterial consortia can be acclimatized to metabolize persistent congeners like 2,3′,4,4′,5-pentachlorodiphenyl (PCB 118). researchgate.net The process of bioremediation can be enhanced through techniques like biostimulation (stimulating indigenous microbes) and bioaugmentation (introducing specific microbes). researchgate.net However, the role and diversity of uncultivable microbes in PCB degradation are still not fully understood, representing a gap in the knowledge needed to improve bioremediation technologies. nih.govresearchgate.net
Table 2: Names of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2',3,4',6-pentachlorobiphenyl |
| 2,2',3,5',6-Pentachloro Biphenyl |
| 2,3′,4,4′,5-pentachlorodiphenyl |
| 4-OH-2,3,3',4',5-pentachlorobiphenyl |
| 8-hydroxydeoxyguanosine |
| Aroclor 1254 |
| Estradiol |
| Malondialdehyde |
| PCB 106 |
| PCB 118 |
| PCB 126 |
| PCB 91 |
| PCB 95 |
| Pentachlorophenol |
| Thyroxine (T4) |
Stereoselective and Atropisomeric Considerations in Ecotoxicity
A thorough review of existing scientific literature reveals a significant data gap regarding the stereoselective and atropisomeric ecotoxicological effects of this compound on non-human organisms. At present, there are no published studies that specifically investigate the differential toxicity of the stereoisomers or atropisomers of this particular compound.
While research on related compounds, such as certain parent polychlorinated biphenyls (PCBs) and other hydroxylated PCB (OH-PCB) metabolites, has demonstrated the importance of stereochemistry in their environmental fate and toxicological profiles, this information cannot be directly extrapolated to this compound. The principles of stereoselective ecotoxicology suggest that the spatial arrangement of atoms in chiral molecules, including atropisomers which are stereoisomers resulting from hindered rotation around a single bond, can lead to significant differences in their interaction with biological systems. These differences can manifest in varying rates of uptake, metabolism, bioaccumulation, and ultimately, toxicity in organisms.
However, without specific experimental data for this compound, any discussion of its potential stereoselective or atropisomeric ecotoxicity would be purely speculative. Detailed research, including the isolation or synthesis of individual stereoisomers and subsequent toxicological testing on relevant non-human organisms, is required to elucidate these aspects. Such studies would be crucial for a comprehensive environmental risk assessment of this compound.
Due to the absence of research findings, no data tables on the stereoselective or atropisomeric ecotoxicity of this compound can be provided.
Advanced Analytical Methodologies for the Detection and Quantification of 2 ,3,3 ,4 ,6 Pentachloro 4 Biphenylol
Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)
The separation and quantification of 2',3,3',4',6'-Pentachloro-4-biphenylol and related OH-PCBs are predominantly achieved through chromatographic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established and sensitive technique for the analysis of OH-PCBs. nih.govnih.gov However, the direct analysis of these polar compounds by GC can be problematic, leading to tailing chromatographic peaks and inconsistent peak areas due to the interaction of the hydroxyl group with active sites in the injector and on the column. mdpi.com To overcome these issues, a derivatization step is typically required before GC analysis. The hydroxyl group is converted to a less polar ether, such as a methoxy (B1213986) derivative (MeO-PCB), using reagents like diazomethane. nih.govnih.gov This process improves chromatographic performance and sensitivity.
For the separation of these derivatized compounds, capillary columns such as the Supelco SPB-Octyl are employed. nih.govnih.gov When coupled with a sensitive detector like a triple quadrupole (QqQ) mass spectrometer, this method allows for the identification and quantification of a wide range of PCB and OH-PCB congeners. nih.govnih.govthermofisher.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a significant advantage over GC-MS by allowing for the direct analysis of OH-PCBs without the need for a derivatization step. researchgate.netnih.gov This simplifies sample preparation and avoids potential errors associated with the derivatization process. nih.gov
Reversed-phase HPLC is the most common approach, utilizing columns with stationary phases like octadecylsilane (B103800) (C18) or phenyl. researchgate.netfishersci.com A study on the quantification of biphenyl (B1667301) and its metabolites utilized a Luna C18 column with an isocratic mobile phase of water and acetonitrile (B52724) to achieve separation. scielo.brscielo.br For more complex separations of OH-PCB isomers, gradient elution may be necessary. mdpi.com Ultra-performance liquid chromatography (UPLC) systems, with smaller particle size columns like the BEH Shield RP18, can provide enhanced resolution and faster analysis times. mdpi.com
Detection is typically achieved using electrospray ionization (ESI) in the negative ion mode, which is well-suited for the acidic hydroxyl group of these compounds. mdpi.comresearchgate.netoup.com Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, with limits of quantification reported in the picogram per gram (pg/g) range in biological matrices. researchgate.netoup.com
Table 1: Comparison of Chromatographic Techniques for OH-PCB Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
|---|---|---|
| Derivatization | Typically required (e.g., methylation) | Not required |
| Typical Column | Capillary columns (e.g., SPB-Octyl) | Reversed-phase (e.g., C18, Phenyl) |
| Advantages | High resolution, established methods | Simpler sample preparation, direct analysis of polar analytes |
| Disadvantages | Time-consuming derivatization step, potential for analyte loss | Matrix effects in ESI, potentially lower resolution for some isomers compared to high-res GC |
| Common Detector | Triple Quadrupole (QqQ) MS | Tandem Quadrupole MS (MS/MS) with Electrospray Ionization (ESI) |
Mass Spectrometry Applications for Conformer and Isomer Specific Analysis
Mass spectrometry is a critical tool for the analysis of this compound, as it provides the necessary selectivity to distinguish it from a multitude of other PCB and OH-PCB congeners. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly vital for isomer-specific analysis. nih.govacs.org
The identification of specific isomers of OH-PCBs is challenging because they often exhibit nearly identical fragmentation spectra (MS²). nih.govacs.org Common fragmentation pathways for negatively charged ions include the loss of one or more hydrogen chloride (HCl) molecules and, for some compounds, the loss of carbon monoxide (CO). nih.govacs.org While the relative intensities of these fragment ions can sometimes differ between isomers, these differences may not always be sufficient for unambiguous identification. nih.govacs.org
To address this challenge, advanced techniques such as ion mobility spectrometry (IMS) coupled with HRMS have been employed. nih.govacs.org IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation. By measuring the collision cross-section (CCS) of an ion, which is a property related to its three-dimensional structure, it is possible to distinguish between isomers that are inseparable by chromatography and have similar fragmentation patterns. nih.gov This approach increases the selectivity and confidence in the identification of specific OH-PCB isomers. researchgate.net
The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode for quantitative analysis, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govmdpi.com
Table 2: Key Mass Spectrometry Parameters for OH-PCB Isomer Analysis
| Parameter / Technique | Application in OH-PCB Analysis | Research Findings |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) in negative mode | Facilitates the analyzability of weakly acidic OH-PCBs. nih.gov |
| Fragmentation | Collision-Induced Dissociation (CID) | Generates characteristic fragment ions, primarily through the loss of HCl and CO. nih.govacs.org |
| High-Resolution MS (HRMS) | Accurate mass measurement | Allows for the determination of the elemental composition of precursor and fragment ions. nih.gov |
| Tandem MS (MS/MS) | Selected/Multiple Reaction Monitoring (SRM/MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific ion transitions. nih.govmdpi.com |
| Ion Mobility Spectrometry (IMS) | Separation of ions by shape and size | Enables the differentiation of isomers with identical mass-to-charge ratios and similar fragmentation patterns by measuring their collision cross-sections (CCS). nih.govacs.org |
Enantioselective Separation Techniques for Chiral Hydroxylated Biphenylols
Due to hindered rotation around the central carbon-carbon bond, some OH-PCB molecules, including potentially this compound, can exist as stable rotational isomers or atropisomers, which are non-superimposable mirror images (enantiomers). nih.govmdpi.com Since these enantiomers can have different biological activities, their separation and individual quantification are of significant interest. nih.gov
Enantioselective separation is achieved using chiral chromatography, with both GC and HPLC methods being developed for this purpose.
Enantioselective Gas Chromatography: Similar to standard GC analysis of OH-PCBs, a derivatization step is necessary. The resulting derivatives are then separated on a chiral stationary phase (CSP). For instance, a ChiralDex BDM column, which is a type of cyclodextrin-based CSP, has been successfully used to separate the atropisomers of five different chiral OH-PCBs. nih.gov
Enantioselective High-Performance Liquid Chromatography: Chiral HPLC offers the advantage of direct enantioseparation without derivatization. nih.gov This has been accomplished using various types of CSPs, with polysaccharide-based columns being particularly effective. nih.govresearchgate.net For example, a Lux Cellulose-2 column has demonstrated the ability to resolve several atropisomeric biphenyls. researchgate.net Native β-cyclodextrin columns, such as the Nucleodex β-OH, have also shown promise for separating chiral OH-PCBs. nih.gov
The separation of enantiomers on a chiral column is often highly dependent on the analytical conditions. The composition of the mobile phase and the column temperature are critical parameters that must be carefully optimized. nih.gov For example, lower column temperatures have been shown to significantly improve the enantioselective separation of some OH-PCBs. nih.gov
Table 3: Chiral Stationary Phases for Enantioselective Separation of Hydroxylated Biphenyls
| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Specific Column Example | Key Findings |
|---|---|---|---|
| Gas Chromatography (GC) | Cyclodextrin-based | ChiralDex BDM | Successful separation of atropisomers of five chiral OH-PCBs after derivatization. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (Cellulose) | Lux Cellulose-2 | Suitable for the enantioseparation of all eight racemic atropisomeric biphenyls tested. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Cyclodextrin-based | Nucleodex β-OH | Showed potential for the enantioselective separation of 4OH-PCB149 atropisomers. nih.gov |
Synthetic Approaches and Derivatization for Research Applications of 2 ,3,3 ,4 ,6 Pentachloro 4 Biphenylol
Chemical Synthesis Pathways
Several chemical coupling reactions are employed to synthesize the biphenyl (B1667301) structure of OH-PCBs. Traditional methods like the Cadogan and Ullmann reactions have been used, but they often suffer from significant drawbacks, including low yields, poor selectivity, and the creation of toxic byproducts. nih.gov
Modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have emerged as a more efficient and selective alternative. nih.govnih.gov This method involves the reaction of an aryl boronic acid with an aryl halide. For the synthesis of hydroxylated PCBs, this typically involves coupling chlorinated aryl boronic acids with bromochloro anisoles, followed by demethylation of the resulting methoxy-biphenyl to yield the final hydroxylated product. nih.govresearchgate.net The Suzuki coupling offers the advantages of higher yields (65–98% compared to 20–38% for the Ullmann reaction), greater selectivity, and the use of less toxic starting materials. nih.govnih.gov
The general pathway for synthesizing OH-PCBs via a methoxylated intermediate is as follows:
Coupling Reaction : A suitable chlorinated benzene (B151609) boronic acid is coupled with a brominated or iodinated chloroanisole (or vice-versa) using a palladium catalyst. researchgate.net
Demethylation : The resulting methoxy-PCB intermediate is then demethylated to produce the desired hydroxylated PCB. This step is commonly achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). researchgate.netuky.edu
Table 1: Comparison of Common Synthesis Methods for Polychlorinated Biphenyl Derivatives
| Method | Typical Yield | Advantages | Disadvantages |
|---|---|---|---|
| Suzuki Coupling | 65–98% nih.gov | High selectivity, good to excellent yields, uses less toxic starting materials. nih.govnih.gov | Catalyst can be air-sensitive, though more stable options are available. uky.edu |
| Ullmann Coupling | 20–38% nih.gov | Established method for unsymmetrical PCBs. nih.gov | Low yields, poor selectivity, formation of toxic byproducts. nih.gov |
| Cadogan Coupling | Variable | Can be used for diaryl coupling. nih.gov | Often results in poor selectivity and low yields. nih.govnih.gov |
Preparation of Labeled Congeners for Tracer Studies
To study the metabolism, disposition, and pharmacokinetics of 2',3,3',4',6'-Pentachloro-4-biphenylol, isotopically labeled versions are essential. nih.gov Carbon-14 (¹⁴C) is a commonly used radioisotope for these tracer studies due to its long half-life and the ability to track the molecule's fate in biological systems. nih.gov
The synthesis of ¹⁴C-labeled OH-PCBs follows the same general chemical pathways described above, but incorporates a ¹⁴C-labeled precursor at a key step. For example, [U-¹⁴C]-labeled PCB congeners can be used in metabolic studies. nih.gov The introduction of the ¹⁴C label is often achieved using a labeled building block, such as [¹⁴C]CO₂, [¹⁴C]CH₃I, or lithium [¹⁴C]formate, in a late-stage step of the synthesis to maximize the incorporation of the radioisotope into the final product. nih.gov
For instance, a ¹⁴C-labeled methyl iodide ([¹⁴C]CH₃I) can be used to introduce a labeled methoxy (B1213986) group, which is later demethylated to the hydroxyl group. nih.gov This ensures the final OH-PCB product carries the radioactive tracer, allowing its detection and quantification in tracer studies. nih.gov The synthesis of these labeled compounds enables detailed investigation into how the parent compound is absorbed, distributed, metabolized, and excreted. nih.govnih.gov
Development of Reference Standards
Accurate and reliable analytical standards are fundamental for the identification and quantification of this compound in environmental and biological samples. nih.govhpc-standards.com The lack of pure, individual PCB congeners and their metabolites has historically been a major challenge for research. nih.gov
Chemical synthesis is the primary route to producing high-purity reference materials for specific OH-PCB congeners. nih.gov Companies specializing in chemical standards synthesize these compounds, often through methods like the Suzuki coupling to ensure high purity, and offer them as certified reference materials (CRMs). hpc-standards.comaccustandard.comlgcstandards.comsigmaaldrich.com These standards are critical for:
Method Validation : Ensuring analytical methods used to detect the compound are accurate and precise.
Quantification : Allowing for the exact measurement of the compound's concentration in a given sample. hpc-standards.com
Toxicological and Exposure Studies : Providing a known quantity of the pure substance for use in laboratory experiments. nih.gov
The development of these standards involves not only the chemical synthesis but also rigorous purification and characterization to certify their identity and purity. nih.gov For example, a surrogate standard like 4′-OH-PCB 159 is used in sample extraction processes to monitor recovery rates and ensure analytical accuracy. nih.gov
Future Research Trajectories and Emerging Environmental Concerns Regarding Pentachlorobiphenylols
Gaps in Understanding Environmental Behavior and Long-Term Fate
A primary challenge in studying 2',3,3',4',6'-Pentachloro-4-biphenylol and other OH-PCBs is the profound lack of information on their environmental behavior and ultimate fate. nih.govresearchgate.net While parent PCBs are known for their persistence and bioaccumulation, the properties of their hydroxylated counterparts are not as well understood. nih.gov
Key Research Gaps:
Sources and Formation: OH-PCBs can be formed through the metabolic transformation of PCBs in organisms or through abiotic processes in the environment. nih.gov However, studies have shown that the distribution of OH-PCB congeners in sediments differs significantly from that in commercial PCB mixtures (Aroclors), suggesting that most OH-PCBs are generated in the environment rather than being impurities in the original products. acs.org The specific pathways and rates of formation for individual congeners like this compound remain largely uncharacterized.
Environmental Transport: The addition of a hydroxyl group makes OH-PCBs more water-soluble than their parent PCBs. acs.org This altered solubility affects how they move through and partition within the environment, influencing their presence in water, sediment, and biota. Sediments are known to be a major reservoir for PCBs and a potential source of OH-PCBs to the wider environment, but the dynamics of their release and transport are poorly defined. acs.org
Analytical Challenges: A significant hurdle to research is the sheer number of possible OH-PCB congeners and the lack of commercially available analytical standards for most of them. This scarcity prevents accurate quantification and a full assessment of exposure and risk. acs.org
Interdisciplinary Approaches to Assess Ecological Risk
Assessing the ecological risk of this compound requires a sophisticated, interdisciplinary approach that moves beyond simple comparisons of environmental concentrations to toxicity thresholds. nih.gov The development of a robust ecological risk assessment (ERA) framework is essential for understanding the potential harm posed by this and other OH-PCBs. epa.govresearchgate.netservice.gov.uk
A modern ERA framework should integrate data from multiple disciplines, including environmental chemistry, wildlife ecology, and ecotoxicology. nih.gov Such a framework typically involves a tiered process:
Problem Formulation: This initial stage defines the scope of the assessment, identifying the stressors (e.g., specific OH-PCBs), the ecological receptors of concern (e.g., fish, birds, mammals), and the endpoints to be measured (e.g., survival, reproduction, growth). nih.gov
Exposure and Effects Analysis: This phase involves measuring or modeling the concentration of the contaminant in the environment and determining the relationship between different exposure levels and adverse ecological effects. researchgate.net For many OH-PCBs, crucial toxicity data is missing, necessitating extrapolation from surrogate species or related compounds. nih.gov
Risk Characterization: This final step integrates the exposure and effects data to estimate the probability and magnitude of adverse effects occurring in the environment. nih.gov
For persistent organic pollutants (POPs) like pentachlorobiphenylols, tissue-based and diet-based approaches can provide more accurate risk estimates for top predators by avoiding uncertainties in modeling transfer up the food chain. nih.gov However, the success of these frameworks is contingent on filling the data gaps in OH-PCB toxicity and environmental concentrations. Advanced strategies, including non-targeted chemical analysis, high-throughput toxicity screening, and machine learning, are being proposed to better assess the risks of emerging contaminant transformation products. hep.com.cn
Novel Mechanistic Insights from In Vitro and Non-Human In Vivo Models
Due to the lack of specific toxicological data for this compound, researchers must rely on studies of related pentachlorobiphenyls and other OH-PCBs to infer potential mechanisms of action. These studies, using both cell-based (in vitro) and non-human animal (in vivo) models, are crucial for understanding how these compounds exert their toxic effects at a molecular level. nih.gov
In vitro models, which use cultured cells, allow for controlled experiments to investigate specific cellular pathways. For example, studies on phenols, a related class of compounds, highlight how in vitro systems can be used to assess cytotoxicity, but also underscore the experimental challenges posed by the chemical properties of such compounds. nih.gov Research on other PCBs has used cell lines to demonstrate mechanisms such as the induction of inflammatory responses and the disruption of cellular signaling. mdpi.com
Non-human in vivo models, such as rodents and zebrafish, provide insights into the effects on a whole organism, including developmental and long-term consequences. Studies on various PCB metabolites have revealed a wide range of toxic effects. For instance, OH-PCBs have been linked to thyroid disruption and neurotoxic outcomes. nih.govmdpi.com Animal studies are essential for understanding how these compounds are metabolized and distributed within the body and for linking molecular mechanisms to adverse health outcomes. acs.org
Below is a table summarizing findings from studies on related pentachlorinated biphenyls and their hydroxylated metabolites, illustrating the types of mechanistic data needed for this compound.
| Compound Studied | Model System | Observed Effects / Mechanistic Insights |
| 4'-OH-PCB congeners | In vitro (α-glucosidase assay) | Inhibition of intestinal flora α-glucosidase, suggesting a potential impact on gut microbiota and metabolism. The potency of inhibition varied with the chlorine substitution pattern. mdpi.com |
| 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) | In vivo (Rats) | Caused enlarged fatty liver, decreased thymic weight, and altered brain neurochemistry. Showed dose-dependent accumulation in fat, liver, and brain. |
| OH-PCBs | In vitro (Human cell lines) | Implicated in neurotoxic outcomes; can interfere with thyroid hormone action. nih.govmdpi.com |
| PCB Metabolites | In vivo (Birds) | Detected in plasma and eggs of wild birds at levels high enough to potentially disrupt thyroid homeostasis and contribute to developmental deficits. dioxin20xx.org |
This table is illustrative of research on related compounds, as direct mechanistic studies on this compound are not currently available.
Future research must prioritize generating specific data for this compound. This includes developing analytical standards, conducting comprehensive environmental monitoring, and performing detailed toxicological studies using a combination of in vitro, in vivo, and computational models to fully understand and mitigate its potential environmental risk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
